![molecular formula C11H10O3 B1259057 5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
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Overview
Description
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro- 2H-cyclopenta[b]pyran-6-one is an organic heterobicyclic compound that is 7,7a-dihydrocyclopenta[b]pyran-6(2H)-one substituted by a hydroxy group at position 5 and a prop-2-en-1-ylidene group at position 7 (the Z isomer). Isolated from the sponge Ulosa and ascidian Diplosoma virens, it exhibits antimicrobial activity and toxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a cyclic ether, an enol, an enone and an organic heterobicyclic compound.
Scientific Research Applications
Cytotoxic Metabolites
The compound has been identified as a major component of the ascidian Diplosoma virens and has shown cytotoxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death (Ogi, Taira, Margiastuti, & Ueda, 2008).
Cancer Preventive Activity
It exhibits cancer preventive and proapoptotic properties. The compound inhibits epidermal growth factor-induced neoplastic JB6 Cl41 P+ cell transformation in soft agar and induces apoptosis in human leukemia cells. Its effects on Jun N-terminal Kinase and p38 Mitogen-Activated Protein-Kinase signaling pathways suggest its potential as an antitumor agent (Fedorov et al., 2012).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structural analysis of related compounds, which are essential for understanding their biological activities and potential applications in medicinal chemistry. These include investigations into hetero-Diels-Alder additions (Zhuo, Wyler, & Schenk, 1995), the crystal structure of fungal metabolites (Lo Presti, Soave, & Destro, 2003), and the synthesis of new chemical derivatives with varied stereochemistry (Jeon & Kim, 1999).
Applications in Organic Synthesis
The compound and its derivatives have applications in organic synthesis. For example, they are used in the cycloaddition and cyclization sequences to create benzene derivatives and indoles (Kranjc & Kočevar, 2008), and in the synthesis of 3,4-Dihydro-2H-pyrans (Bogdanowicz-Szwed & Pałasz, 2001).
Formation of Complex Ring Structures
It plays a role in the formation of complex ring structures, such as steroid-like ring skeletons and metalla-octatetraenes, showcasing its utility in the synthesis of complex organic molecules (Aumann, Meyer, & Fröhlich, 1996), (Yu et al., 1997).
Multicomponent Reactions
Multicomponent reactions involving the compound have been studied for the synthesis of various pyranone derivatives, expanding the chemical versatility and potential applications of these compounds in different fields (Komogortsev et al., 2019).
properties
Product Name |
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(7Z)-5-hydroxy-7-prop-2-enylidene-2,7a-dihydrocyclopenta[b]pyran-6-one |
InChI |
InChI=1S/C11H10O3/c1-2-4-7-9(12)10(13)8-5-3-6-14-11(7)8/h2-5,11,13H,1,6H2/b7-4+ |
InChI Key |
CCVQPAZRNPBPPA-QPJJXVBHSA-N |
Isomeric SMILES |
C=C/C=C\1/C2C(=C(C1=O)O)C=CCO2 |
Canonical SMILES |
C=CC=C1C2C(=C(C1=O)O)C=CCO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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